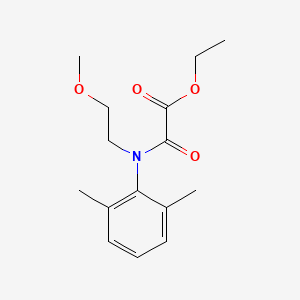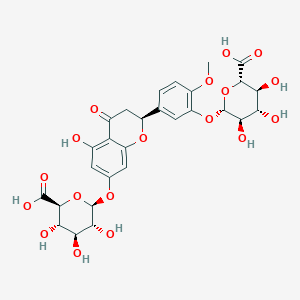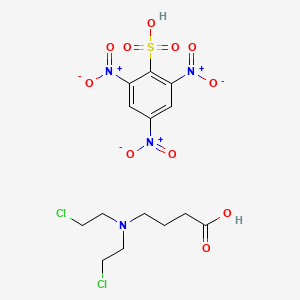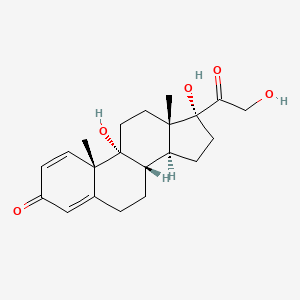
Dimethachlor Oxalic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethachlor Oxalic Acid Ethyl Ester is an intermediate compound used in the synthesis of Dimethachlor Oxalic Acid, a pesticide metabolite. This compound is a pollutant found in untreated wastewater, surface water, and groundwater. It is a significant building block in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethachlor Oxalic Acid Ethyl Ester can be synthesized through esterification reactions. One common method involves the reaction of anhydrous oxalic acid with absolute ethanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification . Another method involves the use of Steglich esterification, which employs carbodiimide coupling reagents and solvents like dimethyl carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous distillation and reflux systems to achieve high yields and purity. The use of automated systems and advanced catalysts helps in optimizing the reaction conditions and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
Dimethachlor Oxalic Acid Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can convert the ester into its corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can yield primary alcohols using reagents like lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for reducing esters to alcohols.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Substitution: Various substituted esters and alcohols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethachlor Oxalic Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pesticides.
Biology: Studied for its environmental impact as a pollutant in water sources.
Industry: Used in the production of various chemicals and materials, including fragrances and plasticizers.
Mecanismo De Acción
The mechanism of action of Dimethachlor Oxalic Acid Ethyl Ester involves its reactivity as an ester. It can undergo hydrolysis, reduction, and substitution reactions, which are facilitated by its ester functional group. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl Acetate: A commonly used solvent with similar ester functional group.
Methyl Butanoate: Found in pineapple oil and used in fragrances.
Isopentyl Acetate: A constituent of banana oil and used in flavorings.
Uniqueness
Dimethachlor Oxalic Acid Ethyl Ester is unique due to its specific application as an intermediate in pesticide synthesis and its environmental impact as a pollutant. Its reactivity and functional groups make it a versatile compound in various chemical reactions and industrial applications.
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
ethyl 2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoacetate |
InChI |
InChI=1S/C15H21NO4/c1-5-20-15(18)14(17)16(9-10-19-4)13-11(2)7-6-8-12(13)3/h6-8H,5,9-10H2,1-4H3 |
Clave InChI |
SADAJTICVJYLBR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)N(CCOC)C1=C(C=CC=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B13840698.png)


![7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione](/img/structure/B13840719.png)

![[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate](/img/structure/B13840724.png)
